Methyl 5-hydroxy-1-naphthoate

Physicochemical Properties Crystallinity Solid-Phase Synthesis

Generic naphthoate isomers cause failed asymmetric syntheses-positional substitution governs chiral environment and enzyme recognition. Methyl 5-hydroxy-1-naphthoate (CAS 91307-40-3) provides the correct 5-hydroxy-1-carboxylate scaffold. • Regiospecific: Only this isomer is accepted by NcsB1 O-methyltransferase for neocarzinostatin biosynthesis. • Solid-phase ready: Mp 130-131.5 °C ensures stability under microwave heating, unlike low-melting analogues. • ≥97% purity, certified by NMR, HPLC, GC-eliminates repurification and false positives in hit-to-lead assays.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 91307-40-3
Cat. No. B1591784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-hydroxy-1-naphthoate
CAS91307-40-3
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1C=CC=C2O
InChIInChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3
InChIKeyJXPWWZATUWESQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Hydroxy-1-Naphthoate: Identity, Properties & Procurement


Methyl 5-hydroxy-1-naphthoate (CAS 91307-40-3) is a naphthalene derivative belonging to the class of naphthalenecarboxylic acid esters. It is characterized by a hydroxyl substituent at the 5-position and a methyl ester at the 1-position of the naphthalene ring . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, notably as a precursor for axially chiral benzimidazole derivatives . It also serves as a biosynthetic intermediate in the production of the enediyne antitumor antibiotic neocarzinostatin [1]. For procurement, it is commercially available as a solid with a typical purity of ≥97%, a molecular weight of 202.21 g/mol, and a melting point range of 130–131.5 °C .

Synthetic intermediate for axially chiral benzimidazole derivatives
Biosynthetic precursor in neocarzinostatin pathway studies
High-purity solid reagent with batch-specific QC documentation

Methyl 5-Hydroxy-1-Naphthoate: Limitations of Positional Isomer Substitution


The precise positioning of the hydroxyl and ester functional groups on the naphthalene scaffold dictates both the physicochemical properties and the reactivity profile of naphthoate esters. For example, methyl 5-hydroxy-1-naphthoate (CAS 91307-40-3) and its isomer methyl 1-hydroxy-2-naphthoate (CAS 948-03-8) share the same molecular formula (C₁₂H₁₀O₃) but differ critically in their substitution patterns . These positional variations can lead to divergent hydrogen-bonding networks, melting points, and regioselectivities in downstream reactions, such as electrophilic aromatic substitution or coupling reactions. Consequently, a procedure validated for the 1-hydroxy-2-naphthoate scaffold will not automatically yield comparable results with the 5-hydroxy-1-naphthoate scaffold, making generic substitution a risk to synthetic reproducibility and yield .

Positional isomer mismatch
Methyl 1-hydroxy-2-naphthoate (CAS 948-03-8) shares the same formula but differs in substitution pattern; this alters hydrogen bonding and regioselectivity, limiting direct substitution in validated procedures.
Melting point divergence
The substantially higher melting point of the 5-hydroxy isomer vs. the 1-hydroxy isomer can affect solid-phase reactions and recrystallization protocols; thermal behavior does not transfer across isomers.
Biosynthetic pathway specificity
The neocarzinostatin O-methyltransferase NcsB1 is regiospecific for the 5-hydroxy-1-naphthoate scaffold; other positional isomers are not substrates and will not support product formation in chemoenzymatic studies.

Methyl 5-Hydroxy-1-Naphthoate vs. Closest Analogs: Key Differences


Melting Point: Comparison with 1-Hydroxy-2-Naphthoate

The melting point of methyl 5-hydroxy-1-naphthoate (130–131 °C) is substantially higher than that of its positional isomer methyl 1-hydroxy-2-naphthoate (76–80 °C) . This 50+ °C difference reflects distinct crystal packing energies arising from the changed hydrogen-bonding geometry. For solid-phase synthesis or recrystallization protocols, the higher melting point of the 5-hydroxy isomer provides a wider thermal processing window and may simplify purification of intermediates.

Melting Point Comparison
Cross-study comparable
Target: 130–131 °C vs. comparator: 76–80 °C (ΔT ≈ 50–55 °C)
Higher thermal stability supports solid-phase synthesis and storage
Literature values; verify with lot-specific COA
Physicochemical Properties Crystallinity Solid-Phase Synthesis

Building Block for Axially Chiral Benzimidazoles

Both methyl 5-hydroxy-1-naphthoate and methyl 1-hydroxy-2-naphthoate are cited as starting reagents for axially chiral benzimidazole derivatives. However, the distinct hydroxyl position creates different steric and electronic environments at the reactive site, which can influence the enantioselectivity and yield of the atroposelective coupling step. While direct comparative yield data are not publicly available, the structural difference is mechanistically significant: the 5-hydroxy isomer presents a para-like activation pattern relative to the ester, whereas the 1-hydroxy isomer offers an ortho-like chelation motif, potentially leading to divergent catalytic outcomes [1].

Chiral Benzimidazole Synthesis
Class-level inference
Both isomers are reported as starting materials; no head-to-head yield data
Positional isomer choice may influence enantioselectivity; scaffold diversity supports SAR exploration
Direct comparative catalytic studies are needed
Atropisomer Synthesis Chiral Ligands Asymmetric Catalysis

Biosynthetic Precursor to Neocarzinostatin Chromophore

Methyl 5-hydroxy-1-naphthoate is a direct precursor in the biosynthesis of the naphthoic acid moiety of neocarzinostatin, an enediyne antitumor antibiotic . The biosynthetic gene cluster encodes a specific O-methyltransferase (NcsB1) that regiospecifically methylates the 7-hydroxy group of 2,7-dihydroxy-5-methyl-1-naphthoic acid, underscoring the importance of the 5-hydroxy-1-naphthoate scaffold in this pathway [1]. In contrast, common analogs like methyl 2-hydroxy-1-naphthoate or methyl 3-hydroxy-2-naphthoate are neither substrates nor intermediates in this pathway. Compound selection for biosynthetic studies or biomimetic synthesis therefore requires the correct substitution pattern.

NcsB1 Substrate Specificity
Class-level inference
5-hydroxy-1-naphthoate recognized; other positional isomers not substrates
Absolute regiospecificity required for neocarzinostatin chromophore biosynthesis
Enzymatic assay data from NcsB1; isomer substitution leads to no product
Natural Product Biosynthesis Enediyne Antibiotics Polyketide Synthase

Validated Purity and Batch Consistency

Commercial suppliers such as Bidepharm report a standard purity of ≥97% for methyl 5-hydroxy-1-naphthoate, supported by batch-specific QC data including NMR, HPLC, and GC . This level of analytical rigor ensures that researchers can rely on consistent reagent quality for sensitive transformations, such as the preparation of axially chiral benzimidazoles, where impurities could poison chiral catalysts or erode enantiomeric excess. While some positional isomers are also available at high purity, the documented availability of multi-technique characterization for this specific compound reduces the burden of in-house re-purification.

Batch Purity & QC
Supporting evidence
≥97% (HPLC, NMR, GC verified)
Consistent purity supports sensitive chiral catalysis; reduces re-purification need
Multi-technique documentation provided by supplier
Quality Control Purity Specification Reproducibility

Methyl 5-Hydroxy-1-Naphthoate: Top Application Scenarios


Axially Chiral Benzimidazole Catalyst Synthesis

For asymmetric catalysis groups developing novel atropisomeric ligands based on a naphthalene core, methyl 5-hydroxy-1-naphthoate provides a distinct substitution pattern that leads to a unique chiral environment. Its use as a starting material enables access to a complementary library of benzimidazole derivatives that cannot be obtained from the 1-hydroxy-2-naphthoate isomer . The high melting point ensures easy handling and storage as a solid reagent.

Neocarzinostatin Chromophore Analog Synthesis

The 5-hydroxy-1-naphthoate scaffold is a true biosynthetic intermediate in the neocarzinostatin pathway. Investigators aiming to reconstitute the naphthoic acid moiety of this enediyne antibiotic in vitro must start from the correct positional isomer, as the downstream O-methyltransferase NcsB1 displays absolute regiospecificity [1]. Any other naphthoate ester will be rejected by the enzyme, resulting in no product formation.

High-Temperature Solid-Phase Synthesis

With a melting point exceeding 130 °C, methyl 5-hydroxy-1-naphthoate is better suited than its lower-melting positional isomers for solid-phase synthesis protocols involving elevated temperatures or prolonged microwave heating . The compound remains a non-volatile, crystalline solid under conditions that would melt or degrade the 1-hydroxy-2-naphthoate analogue (mp 76–80 °C).

Validated Building Blocks for Medicinal Chemistry

Medicinal chemistry teams in drug discovery rely on high-purity building blocks to avoid ambiguous biological assay results. The availability of methyl 5-hydroxy-1-naphthoate with ≥97% purity and multi-technique analytical certificates (NMR, HPLC, GC) reduces the need for in-house repurification, saving time and resources . This documented quality control is particularly valued in hit-to-lead optimization where impurities could cause false positives.

Application
Selection Property
Validation Focus
Axially chiral benzimidazole synthesis
Distinct substitution pattern for chiral induction
Enantiomeric excess and reaction yield
Neocarzinostatin chromophore analog studies
Biosynthetic intermediate regiospecificity
Enzymatic conversion by NcsB1
High-temperature solid-phase synthesis
Higher thermal stability (high melting point)
Thermal degradation and solid-state reactivity
Medicinal chemistry building block
Documented high purity with batch-specific QC
Contaminant-related assay artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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